molecular formula C8H8Cl2O B3024791 1-Chloro-3-(chloromethyl)-5-methoxybenzene CAS No. 178486-30-1

1-Chloro-3-(chloromethyl)-5-methoxybenzene

Cat. No.: B3024791
CAS No.: 178486-30-1
M. Wt: 191.05 g/mol
InChI Key: QSHIZISXBATBMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-3-(chloromethyl)-5-methoxybenzene is an organic compound with the molecular formula C8H8Cl2O. It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom at the first position, a chloromethyl group at the third position, and a methoxy group at the fifth position. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

The synthesis of 1-Chloro-3-(chloromethyl)-5-methoxybenzene typically involves the chlorination of 3-(chloromethyl)-5-methoxybenzene. One common method includes the reaction of 3-(chloromethyl)-5-methoxybenzene with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

3-(chloromethyl)-5-methoxybenzene+SOCl2This compound+SO2+HCl\text{3-(chloromethyl)-5-methoxybenzene} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 3-(chloromethyl)-5-methoxybenzene+SOCl2​→this compound+SO2​+HCl

Industrial production methods may involve the use of chlorinating agents such as phosphorus pentachloride (PCl5) or sulfuryl chloride (SO2Cl2) to achieve the desired chlorination.

Chemical Reactions Analysis

1-Chloro-3-(chloromethyl)-5-methoxybenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted benzene derivatives.

    Oxidation Reactions: The methoxy group can be oxidized to form a carbonyl group, resulting in the formation of 1-chloro-3-(chloromethyl)-5-formylbenzene.

    Reduction Reactions: The chlorine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride (LiAlH4), leading to the formation of 3-methyl-5-methoxybenzene.

Common reagents used in these reactions include sodium hydroxide (NaOH), potassium permanganate (KMnO4), and hydrogen gas (H2) in the presence of a palladium catalyst.

Scientific Research Applications

1-Chloro-3-(chloromethyl)-5-methoxybenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a precursor for the synthesis of biologically active molecules that can be used in drug discovery and development.

    Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1-Chloro-3-(chloromethyl)-5-methoxybenzene involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The methoxy group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

1-Chloro-3-(chloromethyl)-5-methoxybenzene can be compared with other similar compounds, such as:

    1-Chloro-3-(chloromethyl)benzene: Lacks the methoxy group, resulting in different chemical reactivity and biological activity.

    1-Chloro-4-(chloromethyl)-5-methoxybenzene: The position of the chloromethyl group is different, leading to variations in its chemical and physical properties.

    3-Chloro-5-methoxybenzyl chloride: Contains a benzyl chloride group instead of a chloromethyl group, affecting its reactivity in nucleophilic substitution reactions.

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

1-chloro-3-(chloromethyl)-5-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2O/c1-11-8-3-6(5-9)2-7(10)4-8/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSHIZISXBATBMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CCl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50628839
Record name 1-Chloro-3-(chloromethyl)-5-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50628839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178486-30-1
Record name 1-Chloro-3-(chloromethyl)-5-methoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=178486-30-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-3-(chloromethyl)-5-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50628839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Chloro-3-(chloromethyl)-5-methoxybenzene
Reactant of Route 2
Reactant of Route 2
1-Chloro-3-(chloromethyl)-5-methoxybenzene
Reactant of Route 3
Reactant of Route 3
1-Chloro-3-(chloromethyl)-5-methoxybenzene
Reactant of Route 4
Reactant of Route 4
1-Chloro-3-(chloromethyl)-5-methoxybenzene
Reactant of Route 5
Reactant of Route 5
1-Chloro-3-(chloromethyl)-5-methoxybenzene
Reactant of Route 6
Reactant of Route 6
1-Chloro-3-(chloromethyl)-5-methoxybenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.